molecular formula C12H7N3O4 B2634133 N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide CAS No. 919860-68-7

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

Cat. No.: B2634133
CAS No.: 919860-68-7
M. Wt: 257.205
InChI Key: UZFLSFVHABEGLH-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide” is a compound that has been studied for its potential biological activities . It is part of a series of indole-3-isoxazole-5-carboxamide derivatives that have been designed, synthesized, and evaluated for their anticancer activities .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be characterized using techniques such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR .

Scientific Research Applications

Isoxazoline Derivatives in Anticancer Research

Isoxazolines, sharing a structural motif with N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide, have been identified as crucial components in the development of anticancer agents. The importance of isoxazoline derivatives in natural sources and their synthetic pathways for potential chemotherapeutic applications has been highlighted. The relationship between their structure and anticancer activity, including the influence of stereochemical aspects, has been discussed extensively. These compounds' potential as novel anticancer drugs has been underscored by their presence in various natural products and synthetic routes aimed at enhancing their efficacy as chemotherapeutic agents (Kaur et al., 2014).

Applications in Neuroprotection and Stroke Treatment

Research on neuroprotective strategies against cerebral stroke has explored various compounds, including isoxazole derivatives. These studies aim to mitigate secondary cerebral injury and minimize disability post-stroke. Despite limited success in clinical trials, the ongoing research underscores the potential of isoxazole compounds in developing treatments to address the complex signaling cascades involved in stroke, offering insights into potential neuroprotective agents (Karsy et al., 2017).

Ectoparasiticides in Veterinary Medicine

Isoxazolines represent a novel class of ectoparasiticides showing potent inhibitory activity against glutamate- and gamma-aminobutyric acid-gated chloride channels in invertebrates' nervous systems. The comprehensive review of isoxazolines covers their pharmacodynamics, pharmacokinetics, efficacy against ectoparasites such as fleas, ticks, and mites, and safety profiles. This information is crucial for veterinarians to make informed choices about ectoparasiticide selection for treating animals, highlighting the significant role of isoxazoline derivatives in veterinary medicine (Zhou et al., 2021).

Mechanism of Action

Target of Action

N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

The interaction of this compound with its targets results in a series of biochemical reactions. The compound binds to the receptors, triggering a cascade of events that lead to changes in cellular functions .

Biochemical Pathways

This compound affects various biochemical pathways. The compound’s interaction with its targets influences these pathways, leading to downstream effects that contribute to its overall biological activity .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Some compounds showed potent anticancer activities . For instance, it was shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

Future Directions

The indole-isoxazole hybrid system, which includes “N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide”, has potential for the development of novel anticancer agents . Future studies aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLSFVHABEGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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